GSK-843 was identified through high-throughput screening of small molecule libraries aimed at discovering potent inhibitors of RIPK3. It is classified as a necroptosis inhibitor due to its ability to selectively inhibit the kinase activity of RIPK3 with minimal effects on other kinases, making it a valuable tool for studying necroptosis and its implications in disease .
The synthesis of GSK-843 involves several key steps that typically include:
The detailed synthetic route can be found in supplementary materials accompanying relevant publications, which describe the specific reagents and conditions used during the synthesis .
GSK-843 has a complex molecular structure characterized by specific functional groups that confer its biological activity. The compound's structure includes:
The molecular formula and weight are typically reported as follows:
Crystallographic data may be available in structural databases, providing insights into the three-dimensional arrangement of atoms within GSK-843 .
GSK-843 primarily functions through competitive inhibition of RIPK3. Key aspects of its chemical reactivity include:
The mechanism by which GSK-843 exerts its effects involves:
Quantitative assays have demonstrated that GSK-843 effectively reduces necroptotic cell death in various cellular models .
GSK-843 has been utilized in various research contexts, including:
GSK-843 (chemical name: 3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine; CAS: 1601496-05-2) is a potent ATP-competitive inhibitor targeting the kinase domain of RIP3. Biochemical assays demonstrate:
Table 1: Key Biochemical Properties of GSK-843
| Parameter | Value | Experimental System |
|---|---|---|
| RIP3 binding affinity (IC₅₀) | 8.6 nM | Fluorescence polarization assay |
| RIP3 kinase inhibition (IC₅₀) | 6.5 nM | ADP-Glo kinase assay |
| Necroptosis blockade (EC₅₀) | 0.3–3 μM | HT-29/L929 cells |
Critically, GSK-843 does not inhibit RIP1 kinase activity, distinguishing its mechanism from necrostatins [2] [4].
The co-crystal structure of human RIP3 kinase domain (RIP3KD) bound to GSK-843 (PDB: 7MX3) reveals:
Figure: GSK-843 (yellow) bound to RIP3 kinase domain (blue). Key residues involved in hydrogen bonding (dashed lines) and hydrophobic interactions are highlighted.
This structural rearrangement explains GSK-843’s dual functionality: kinase inhibition at low concentrations and apoptosis induction at high concentrations (>3 μM) via RHIM-driven recruitment of RIP1, FADD, and caspase-8 [2] [8].
GSK-843 exhibits >1,000-fold selectivity for RIP3 over RIP1 and MLKL:
Table 2: Selectivity Profile of GSK-843
| Kinase | Inhibition (at 1 μM) | Cellular Relevance |
|---|---|---|
| RIP3 | >90% | Necroptosis execution |
| RIP1 | <5% | Necrosome scaffolding |
| MLKL | 0% | Necroptosis effector |
| JAK2 | 15–20% | Cytokine signaling |
| BRAF | 10–12% | Oncogenic signaling |
Species-specific differences exist: GSK-843 is active in human and mouse RIP3, but structural variations render it inactive in rat models [2] [6].
GSK-843 stabilizes RIP3 in a DFG-in/αC-helix-in conformation, classifying it as a type I kinase inhibitor:
Mutations at the ATP-binding site (e.g., D161N) mimic GSK-843 binding, inducing RHIM-dependent apoptosis—a phenomenon absent in K51A or D161G mutants [2] [7]. This highlights the critical link between conformational perturbation and apoptotic signaling.
CAS No.: 10118-76-0
CAS No.: 32845-42-4
CAS No.: 55256-53-6
CAS No.: 13986-27-1
CAS No.: